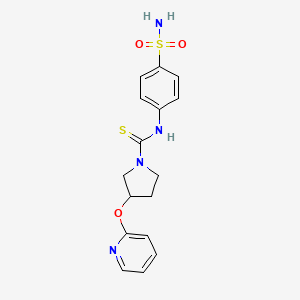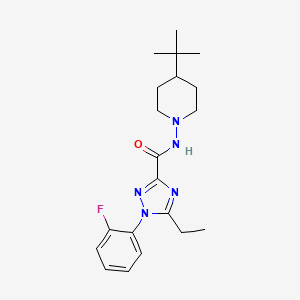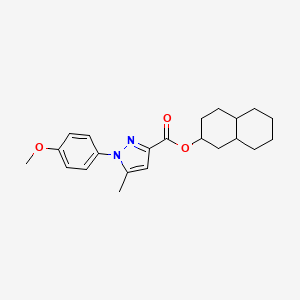
3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide, also known as SPP, is a novel compound that has gained significant attention in the field of medicinal chemistry. SPP is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells.
作用机制
3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide binds to the active site of CAIX and inhibits its catalytic activity. CAIX is responsible for the conversion of carbon dioxide to bicarbonate and protons, which leads to the acidification of the extracellular microenvironment. Inhibition of CAIX by 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide leads to a decrease in extracellular acidity, which in turn reduces the invasiveness and metastatic potential of cancer cells.
Biochemical and Physiological Effects:
3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide has been shown to inhibit the growth and survival of cancer cells both in vitro and in vivo. It has also been shown to reduce the invasiveness and metastatic potential of cancer cells by decreasing extracellular acidity. 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide has minimal toxicity to normal cells and tissues, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide is a potent and selective inhibitor of CAIX, making it a valuable tool for studying the role of CAIX in cancer biology. However, 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. The synthesis of 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide is also a multi-step process that can be time-consuming and expensive.
未来方向
Future research on 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide could focus on improving its solubility and bioavailability, as well as developing more efficient synthesis methods. 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide could also be investigated for its potential as a radiotracer for imaging CAIX expression in vivo. In addition, 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide could be tested in combination with other anticancer agents to determine its efficacy in treating various types of cancer.
合成方法
The synthesis of 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide is a multi-step process that involves the reaction of 4-aminobenzenesulfonamide with pyrrolidine-1-carbothioamide in the presence of triethylamine. The resulting intermediate is then reacted with 2-chloropyridine to obtain the final product, 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide. The purity and yield of 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide can be improved by recrystallization and column chromatography.
科学研究应用
3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively inhibit CAIX, which is overexpressed in many types of cancer cells, including renal cell carcinoma, breast cancer, and glioblastoma. Inhibition of CAIX leads to a decrease in extracellular acidity, which in turn reduces the invasiveness and metastatic potential of cancer cells. 3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide has also been investigated for its potential as a radiotracer for imaging CAIX expression in vivo.
属性
IUPAC Name |
3-pyridin-2-yloxy-N-(4-sulfamoylphenyl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S2/c17-25(21,22)14-6-4-12(5-7-14)19-16(24)20-10-8-13(11-20)23-15-3-1-2-9-18-15/h1-7,9,13H,8,10-11H2,(H,19,24)(H2,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKMEYIPUDFGQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B7430238.png)
![N-(4-acetamidophenyl)-2-[(1S,4S)-5-(3-methoxypropanoyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]acetamide](/img/structure/B7430240.png)
![benzyl N-[3-[(4-carbamoyl-2-fluorophenyl)carbamoyl]cyclobutyl]carbamate](/img/structure/B7430245.png)

![Ethyl 1-[2-[(1-tert-butylpyrazole-3-carbonyl)amino]ethyl]imidazole-4-carboxylate](/img/structure/B7430252.png)
![N-(4-acetamidophenyl)-2-[(3,7-dimethyl-1-benzofuran-2-yl)methyl-methylamino]acetamide](/img/structure/B7430254.png)
![[(4S)-1,2-oxazolidin-4-yl] 1H-indazole-4-carboxylate](/img/structure/B7430261.png)
![1-N-[(4-cyano-3-methoxyphenyl)methyl]-1-N'-(2,6-difluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B7430273.png)
![N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-chloro-N-ethylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B7430280.png)
![5-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1H-indazole](/img/structure/B7430281.png)
![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B7430282.png)

![N-[4-(cyclopropanecarbonylamino)phenyl]-7-methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7430298.png)
![ethyl N-[4-[(4-phenylpyridine-2-carbonyl)amino]phenyl]carbamate](/img/structure/B7430304.png)